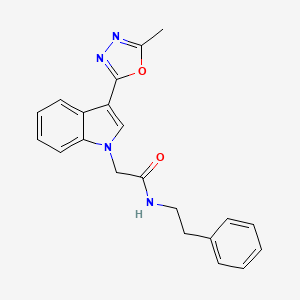![molecular formula C18H20N4O3 B2651044 5-cyclopropyl-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)isoxazole-3-carboxamide CAS No. 2034532-75-5](/img/structure/B2651044.png)
5-cyclopropyl-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)isoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-cyclopropyl-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)isoxazole-3-carboxamide is a complex organic compound known for its unique chemical structure The isoxazole ring, combined with a pyrrolo[2,3-c]pyridin structure, makes it an interesting subject for both synthetic chemistry and pharmaceutical research
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound generally starts with the preparation of the pyrrolo[2,3-c]pyridine core. This can be achieved through a series of cyclization reactions, often starting from substituted pyridines and utilizing cyclopropyl ketones.
The final steps involve introducing the isoxazole ring, which can be synthesized through a [3+2] cycloaddition reaction. This involves reacting nitrile oxides with alkynes or alkenes under controlled conditions. Key reagents might include hydroxylamine derivatives and base catalysts for the nitrile oxide formation.
Industrial Production Methods: In industrial settings, the production of this compound would likely involve a continuous flow process to optimize reaction yields and ensure consistent quality. Key considerations would include temperature control, pressure conditions, and efficient recycling of reagents.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the ethyl and pyrrolo moieties.
Reduction: : Reduction reactions can target the keto group in the pyrrolo ring.
Substitution: : Nucleophilic substitution can occur at the isoxazole ring.
Common Reagents and Conditions
Oxidation: : Agents like m-chloroperbenzoic acid (mCPBA) or oxygen in the presence of a catalyst.
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: : Oxidized forms of the ethyl side chain or hydroxylated pyrrolo derivatives.
Reduction: : Reduced forms of the pyrrolo ring keto group.
Substitution: : Substituted isoxazole derivatives.
科学的研究の応用
The compound has diverse scientific research applications, prominently in the following fields:
Biology: : Studied for its interaction with biological macromolecules, providing insights into enzyme inhibition mechanisms.
Medicine: : Potential pharmaceutical applications, including acting as a scaffold for developing new drugs.
Industry: : Used in the synthesis of complex organic compounds, potentially serving as an intermediate in industrial chemical processes.
作用機序
The compound exerts its effects through interactions with specific molecular targets, primarily enzymes or receptors. The isoxazole ring can mimic certain biological substrates, enabling the compound to inhibit or modulate enzyme activity. Its pyrrolo[2,3-c]pyridin core may interact with nucleic acid structures or protein binding sites, impacting biochemical pathways.
類似化合物との比較
Similar compounds include:
5-cyclopropyl-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-d]pyridin-6(7H)-yl)ethyl)isoxazole-3-carboxamide: : Shares similar core structure but differs in the pyrrolo substitution pattern.
5-cyclopropyl-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-e]pyridin-6(7H)-yl)ethyl)isoxazole-3-carboxamide: : Similar functional groups but distinct electronic properties.
Uniqueness
The uniqueness of 5-cyclopropyl-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)isoxazole-3-carboxamide lies in its combined isoxazole-pyrrolo structure, offering a versatile platform for various chemical modifications, making it particularly valuable in drug discovery and development.
There you have it: an in-depth dive into the fascinating world of this compound!
特性
IUPAC Name |
5-cyclopropyl-N-[2-(1-ethyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-2-21-8-5-13-6-9-22(18(24)16(13)21)10-7-19-17(23)14-11-15(25-20-14)12-3-4-12/h5-6,8-9,11-12H,2-4,7,10H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRKWKXYXBYQBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=NOC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide](/img/structure/B2650961.png)
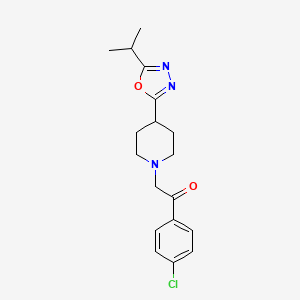
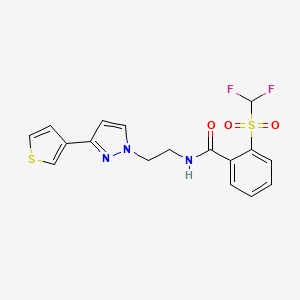
![4-[5-(chloromethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B2650964.png)
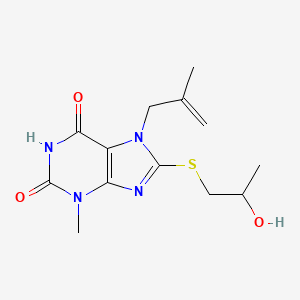

![2-[2-(2,2,2-Trifluoroacetamido)ethoxy]ethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2650968.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2650969.png)
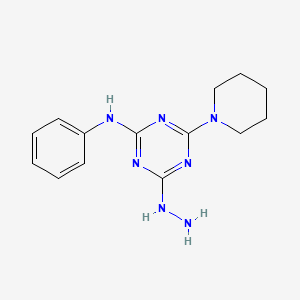
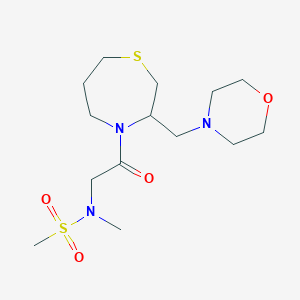

![2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(1-phenylethyl)acetamide](/img/structure/B2650975.png)

